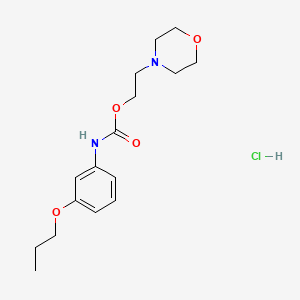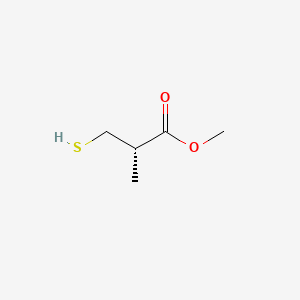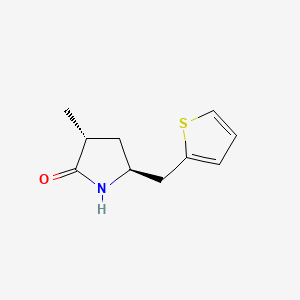
Fonsecinone C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fonsecinone C is a dimeric naphthopyran compound with the molecular formula C₃₂H₂₈O₁₁. It was originally isolated from the fungus Aspergillus niger . This compound is known for its complex structure and significant biological activities, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fonsecinone C can be synthesized through the cultivation of Aspergillus niger under specific conditions. The fungus is grown in a suitable medium, and the compound is extracted and purified using chromatographic techniques .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Aspergillus niger. The fermentation broth is then processed to isolate and purify the compound. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Fonsecinone C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activities .
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) are commonly used.
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenation and alkylation reactions are performed using reagents like bromine (Br₂) and alkyl halides.
Major Products: The major products formed from these reactions include various derivatives of this compound with enhanced or altered biological properties .
Scientific Research Applications
Fonsecinone C has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing other complex organic compounds.
Biology: Studied for its role in fungal metabolism and secondary metabolite production.
Mechanism of Action
Fonsecinone C exerts its effects through the inhibition of bacterial enoyl-acyl carrier protein reductase (FabI), a key enzyme in fatty acid biosynthesis. This inhibition disrupts the bacterial cell membrane synthesis, leading to the death of the bacterial cells . The compound specifically binds to FabI, producing concentration-dependent inhibition effects .
Comparison with Similar Compounds
- Fonsecinone A
- Aurasperone A
- Aurasperone E
Properties
CAS No. |
95152-77-5 |
|---|---|
Molecular Formula |
C32H28O11 |
Molecular Weight |
588.6 g/mol |
IUPAC Name |
9-(2,5-dihydroxy-6,8-dimethoxy-2-methyl-4-oxo-3H-benzo[g]chromen-10-yl)-5-hydroxy-8,10-dimethoxy-2-methylbenzo[h]chromen-4-one |
InChI |
InChI=1S/C32H28O11/c1-13-7-17(33)25-18(34)8-14-9-20(39-4)27(29(41-6)22(14)30(25)42-13)24-16-10-15(38-3)11-21(40-5)23(16)28(36)26-19(35)12-32(2,37)43-31(24)26/h7-11,34,36-37H,12H2,1-6H3 |
InChI Key |
XWHLKURAEUPHAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(C=C3C=C(C(=C(C3=C2O1)OC)C4=C5C(=C(C6=C4C=C(C=C6OC)OC)O)C(=O)CC(O5)(C)O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















